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Compound of Interest

Compound Name: Oseltamivir Acid Hydrochloride

Cat. No.: B586592 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction: Oseltamivir Phosphate, an ethyl ester prodrug, is a potent antiviral agent used for

the treatment and prophylaxis of influenza A and B virus infections. It is hydrolyzed in vivo to its

active metabolite, oseltamivir carboxylate, which selectively inhibits the neuraminidase enzyme

of the influenza virus. Accurate and reliable analytical methods are crucial for the quality control

of oseltamivir in bulk drug substances, pharmaceutical formulations, and for pharmacokinetic

studies. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the

determination of oseltamivir and its related substances. This document provides detailed

application notes and protocols for the HPLC analysis of oseltamivir.

Section 1: HPLC Methods for Oseltamivir Phosphate
Analysis
Several reversed-phase HPLC (RP-HPLC) methods have been developed and validated for

the quantification of oseltamivir phosphate in various matrices. The selection of the method

depends on the specific application, such as routine quality control, stability studies, or analysis

in biological fluids.

Method 1: Isocratic RP-HPLC with UV Detection for Bulk
Drug and Capsules
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This method is suitable for the routine quality control of oseltamivir phosphate in bulk drug and

capsule formulations.

Chromatographic Conditions:

Parameter Condition

Column Zorbax CN (150 mm x 4.6 mm, 5 µm)[1]

Mobile Phase
Methanol: 0.04 M Formic Acid (pH 3.0) (50:50,

v/v)[1]

Flow Rate 1.2 mL/min[1]

Detection UV at 226 nm[1]

Injection Volume 20 µL[1]

Column Temperature Ambient[1]

Internal Standard Sotalol Hydrochloride[1]

Retention Time (Oseltamivir) ~3.40 min[1]

Retention Time (IS) ~2.25 min[1]

System Suitability: As per ICH guidelines, system suitability tests should be performed to

ensure the chromatographic system is adequate for the intended analysis.

Parameter Acceptance Criteria

Tailing Factor (Asymmetry Factor) ≤ 2.0

Theoretical Plates > 2000[2]

% RSD of Peak Areas (for replicate injections) ≤ 2.0%[2]

Method 2: Stability-Indicating RP-HPLC Method
This method is designed to separate oseltamivir from its degradation products, making it

suitable for stability studies.
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Chromatographic Conditions:

Parameter Condition

Column X terra C18 (150 mm x 4.6 mm, 5 µm)

Mobile Phase 0.1% Octa-sulfonic acid: Acetonitrile (30:70, v/v)

Flow Rate 1.0 mL/min

Detection UV at 237 nm

Injection Volume Not Specified

Column Temperature Room Temperature

Validation Summary:

Parameter Result

Linearity Range 100-1600 µg/mL

Correlation Coefficient (r²) 0.998

LOD 2.98 µg/mL

LOQ 9.98 µg/mL

Method 3: RP-HPLC with Alkaline Mobile Phase
This method utilizes an alkaline mobile phase which can provide good peak shape for basic

compounds like oseltamivir.[3][4]

Chromatographic Conditions:
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Parameter Condition

Column C18 (designed for high pH)[3]

Mobile Phase
30% Acetonitrile and 70% 0.05 M Bicarbonate

Buffer (pH 10)[3]

Flow Rate 1.0 mL/min[3]

Detection UV at 220 nm and 254 nm[3]

Injection Volume 2 µL[3]

Column Temperature 30°C[3]

Retention Time ~4 min[3][4]

Section 2: Experimental Protocols
Protocol 1: Preparation of Standard and Sample
Solutions for Method 1
Standard Solution Preparation:

Accurately weigh about 25 mg of Oseltamivir Phosphate reference standard into a 25 mL

volumetric flask.

Dissolve in and dilute to volume with the mobile phase to obtain a stock solution of 1 mg/mL.

Further dilute the stock solution with the mobile phase to obtain a final concentration of 100

µg/mL.

Internal Standard (IS) Solution Preparation:

Accurately weigh about 25 mg of Sotalol Hydrochloride into a 25 mL volumetric flask.

Dissolve in and dilute to volume with the mobile phase to obtain a stock solution of 1 mg/mL.

Further dilute to obtain a working concentration of 100 µg/mL.

Sample Solution Preparation (from Capsules):
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Weigh the contents of not fewer than 20 capsules and determine the average weight.

Accurately weigh a quantity of the powder equivalent to 75 mg of oseltamivir base into a 100

mL volumetric flask.[5]

Add about 50 mL of water and sonicate for 15 minutes to dissolve.[5]

Dilute to volume with water and mix well.

Filter the solution through a 0.45 µm membrane filter.

Dilute a suitable aliquot of the filtrate with the mobile phase to obtain a final concentration of

approximately 100 µg/mL of oseltamivir.

Protocol 2: HPLC System Setup and Analysis
System Preparation:

Set up the HPLC system according to the chromatographic conditions specified in the

chosen method.

Equilibrate the column with the mobile phase for at least 30 minutes or until a stable

baseline is achieved.

System Suitability Test:

Inject the standard solution five or six times.

Calculate the tailing factor, number of theoretical plates, and the relative standard

deviation (%RSD) of the peak areas. The results must meet the acceptance criteria.

Analysis:

Inject the blank (mobile phase), standard solution, and sample solution(s) in sequence.

Record the chromatograms and integrate the peak areas.

Calculation:
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Calculate the amount of Oseltamivir Phosphate in the sample using the peak area

response of the sample and the standard.

Section 3: Visualizations
Experimental Workflow for HPLC Analysis
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Caption: Workflow for Oseltamivir HPLC analysis.
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Logical Relationship of System Suitability Tests
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Caption: Decision flow for system suitability testing.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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